molecular formula C21H14F2N4O3 B2679893 N-(2,4-difluorophenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251691-71-0

N-(2,4-difluorophenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2679893
CAS No.: 1251691-71-0
M. Wt: 408.365
InChI Key: FOASVFAIXIWMBK-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H14F2N4O3 and its molecular weight is 408.365. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Corrosion Inhibition

One study focuses on the synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors. These compounds, synthesized via amidation reaction and 1,3-dipolar cycloaddition reactions, were characterized by their physical properties and corrosion prevention efficiencies in acidic and mineral oil media. This research indicates the potential application of such derivatives in protecting metals against corrosion, offering insights into their practical applications in industrial settings (Yıldırım & Cetin, 2008).

Crystal Structure Analysis

Another study elaborates on the crystal structures of acetamide derivatives, showing how molecular geometry and intermolecular interactions contribute to the overall structural arrangement. The investigation of such molecular structures is vital for understanding the compound's properties and potential applications in material science and pharmaceutical development (Boechat et al., 2011).

Oxidation Reactivity

Research on the oxidation reactivity of pyridin-2-yl-N,N-diphenylacetamide derivatives reveals the formation of various products under different conditions, providing a foundation for further chemical synthesis and potential pharmaceutical applications. This study underscores the compound's versatility and potential in creating new molecules with specific characteristics (Pailloux et al., 2007).

Photovoltaic Efficiency and Ligand-Protein Interactions

Investigations into the photovoltaic efficiency of benzothiazolinone acetamide analogs, along with their ligand-protein interactions, reveal their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Such research contributes to the development of renewable energy technologies and offers insights into the biological applications of these compounds (Mary et al., 2020).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N4O3/c22-14-9-10-16(15(23)11-14)24-18(28)12-27-17(7-4-8-19(27)29)21-25-20(26-30-21)13-5-2-1-3-6-13/h1-11H,12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOASVFAIXIWMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC(=O)N3CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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